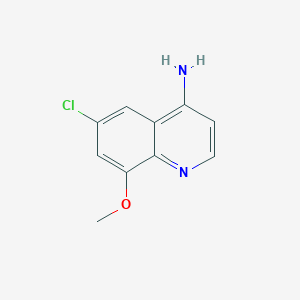

6-Chloro-8-methoxyquinolin-4-amine

Description

Significance of the Quinoline (B57606) Pharmacophore in Medicinal Chemistry Research

The quinoline nucleus is a versatile pharmacophore, a molecular framework that is responsible for a drug's biological activity. nih.govorientjchem.org Its presence in numerous natural products with established therapeutic properties, such as quinine (B1679958) and camptothecin (B557342), has long inspired medicinal chemists. researchgate.net The ability to modify the quinoline ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological effects. frontiersin.org This has led to the development of a vast library of quinoline derivatives with applications as antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory agents. orientjchem.orgresearchgate.netresearchgate.net The structural flexibility of the quinoline scaffold enables it to bind to diverse biological targets, including enzymes and receptors, making it a valuable tool in the design of new therapeutic agents. frontiersin.orgontosight.ai

Overview of Quinoline Derivatives in Preclinical Investigations

The therapeutic potential of quinoline derivatives is the subject of extensive preclinical research. ekb.egekb.eg Scientists are actively exploring new applications for these compounds in various disease areas. For instance, some quinoline derivatives have shown promise as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. ekb.egekb.eg Others are being investigated for their ability to interfere with tubulin polymerization, a process essential for cell division, making them potential anticancer agents. ekb.eg

Preclinical studies often involve evaluating the efficacy of these compounds in cell-based assays and animal models of disease. Researchers also investigate their structure-activity relationships (SAR), which helps to understand how different chemical modifications affect their biological activity. orientjchem.org This information is crucial for optimizing the design of more potent and selective drug candidates.

Positioning of 6-Chloro-8-methoxyquinolin-4-amine in the Context of Substituted Quinolines

This compound belongs to the class of substituted quinolines, which are quinoline molecules that have been modified by the addition of one or more functional groups. The specific substitutions on this compound—a chlorine atom at the 6-position, a methoxy (B1213986) group at the 8-position, and an amino group at the 4-position—confer distinct chemical properties and potential biological activities.

The presence and position of these substituents are critical. For example, the 4-aminoquinoline (B48711) core is a well-known pharmacophore found in several antimalarial drugs. The chlorine and methoxy groups can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which can impact its interaction with biological targets. Research into compounds with similar substitution patterns, such as 6-methoxyquinolin-8-amine and various chloro-substituted quinolines, provides valuable insights into the potential applications of this compound. mdpi.comontosight.ainih.govnih.gov

Structure

3D Structure

Properties

CAS No. |

1189107-35-4 |

|---|---|

Molecular Formula |

C10H9ClN2O |

Molecular Weight |

208.64 g/mol |

IUPAC Name |

6-chloro-8-methoxyquinolin-4-amine |

InChI |

InChI=1S/C10H9ClN2O/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3,(H2,12,13) |

InChI Key |

VHBXOCYLIHZFFS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C(C=CN=C12)N)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 6 Chloro 8 Methoxyquinolin 4 Amine and Its Analogs

Established Quinoline (B57606) Synthesis Methods Relevant to Substituted Quinolines

Several classical methods for quinoline synthesis have been developed and refined over the years, many of which are adaptable for the creation of substituted derivatives. nih.govresearchgate.net These reactions often involve the condensation and cyclization of anilines with various reagents to construct the quinoline ring system.

Skraup Synthesis and its Variants

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for producing quinolines. nih.govorganicreactions.org The classic reaction involves heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.org The product is a quinoline that retains the substituents originally present on the aromatic amine. organicreactions.org

For instance, quinoline itself can be synthesized by heating aniline (B41778) with glycerol, sulfuric acid, and nitrobenzene, which acts as both the solvent and the oxidizing agent. wikipedia.org To control the often vigorous nature of the reaction, ferrous sulfate (B86663) is typically added. wikipedia.org Arsenic acid can be used as a milder alternative to nitrobenzene. wikipedia.org

A significant modification of the Skraup synthesis allows for the introduction of substituents onto the hetero ring by replacing glycerol with a substituted acrolein or a vinyl ketone. organicreactions.org This adaptability makes the Skraup reaction a versatile tool for creating a variety of substituted quinolines.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step process for preparing quinolines and 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The synthesis commences with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which primarily exists in its 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org The high temperatures required for the intramolecular cyclization can sometimes lead to product degradation, necessitating careful optimization of reaction time and temperature. jasco.romdpi.com The use of high-boiling inert solvents like mineral oil or diphenyl ether can improve cyclization yields to as high as 95% in many cases. mdpi.com Microwave irradiation has also been employed to enhance reaction rates and yields. jasco.ro

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors. mdpi.comd-nb.info When using asymmetrically substituted anilines, a mixture of products can be obtained due to cyclization occurring at either of the two ortho positions. mdpi.com

Doebner Reaction and Doebner-Miller Synthesis

The Doebner reaction, established by Oscar Doebner in 1887, involves the reaction of an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acid derivatives. nih.goviipseries.org

A related and more widely used method is the Doebner-von Miller reaction, also known as the Skraup-Doebner-von Miller synthesis. iipseries.orgwikipedia.org This reaction is an adaptation of the Skraup synthesis where an α,β-unsaturated carbonyl compound is used instead of glycerol. nih.gov It is a common route to 2- and 4-substituted quinolines and is catalyzed by acids such as hydrochloric acid, p-toluenesulfonic acid, or Lewis acids like tin tetrachloride. nih.goviipseries.orgwikipedia.org

A key challenge in the original Doebner-von Miller method was the acid-catalyzed polymerization of the carbonyl substrate, which often resulted in low product yields. nih.gov The development of biphasic reaction media, where the carbonyl compound is sequestered in an organic phase, has significantly reduced polymerization and improved yields. nih.gov A proposed mechanism for this reaction involves a fragmentation-recombination pathway. nih.gov

Combe's Quinoline Synthesis

The Combes quinoline synthesis, first described in 1888, is a method for producing substituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst, typically concentrated sulfuric acid. iipseries.orgwikipedia.org This reaction is particularly useful for synthesizing 2,4-substituted quinolines. wikipedia.org

The mechanism involves the initial condensation of the aniline and β-diketone to form an enamine intermediate. wikipedia.orgyoutube.com This is followed by an acid-catalyzed intramolecular cyclization, which is the rate-determining step, and subsequent dehydration to yield the final quinoline product. wikipedia.org

Targeted Synthesis of Chloro-Methoxy-Aminoquinoline Scaffolds

The synthesis of specifically substituted quinolines like 6-chloro-8-methoxyquinolin-4-amine requires a multi-step approach, often starting with the construction of a less complex quinoline precursor.

Synthesis of Precursors and Intermediates (e.g., 6-methoxyquinolin-8-amine)

A common precursor for many substituted 8-aminoquinolines is 6-methoxyquinolin-8-amine. mdpi.com The synthesis of this intermediate often begins with a Skraup reaction. For example, 4-methoxy-2-nitroaniline (B140478) can be reacted with glycerol to produce 6-methoxy-8-nitroquinoline. mdpi.com This nitro-substituted quinoline is then reduced, commonly using tin(II) chloride, to yield 6-methoxyquinolin-8-amine. mdpi.com

This key intermediate can then undergo further reactions to introduce additional substituents. For example, it can be acylated with chloroacetyl chloride to form 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide. mdpi.com This highlights the strategic importance of synthesizing stable, versatile precursors in the multi-step synthesis of complex quinoline derivatives.

Introduction of Chlorine and Methoxy (B1213986) Moieties via Specific Reactions

One common approach involves starting with a pre-functionalized aniline derivative. For instance, the Skraup synthesis, a classic method for quinoline synthesis, can be adapted by using an appropriately substituted aniline, such as 4-methoxy-2-nitroaniline. mdpi.comiipseries.org This aniline is reacted with glycerol in the presence of an acid catalyst and an oxidizing agent to construct the quinoline core with the methoxy group already in place. mdpi.comiipseries.org Subsequent reactions can then be employed to introduce the chlorine atom at the desired position.

Alternatively, electrophilic cyclization of N-(2-alkynyl)anilines provides a versatile route to substituted quinolines. nih.gov This method allows for the introduction of a halogen, such as chlorine, at the 3-position of the quinoline ring under mild conditions using reagents like iodine monochloride (ICl). nih.gov The regioselectivity of this cyclization can be influenced by the substituents on the aniline ring. For example, a 3-methoxyaniline can lead to a mixture of ortho- and para-cyclization products. nih.gov

Another strategy involves the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. scirp.org By selecting appropriately substituted starting materials, it is possible to construct the quinoline ring with the desired chlorine and methoxy substituents. For example, the reaction of 2-amino-5-chlorobenzophenone (B30270) with 4-methoxy acetophenone (B1666503) can yield a 6-chloro-2-(4-methoxyphenyl)-4-phenyl quinoline derivative. scirp.org

The table below summarizes various synthetic methods for introducing chlorine and methoxy groups into the quinoline ring system.

| Reaction Type | Starting Materials | Reagents | Key Features | Reference(s) |

| Skraup Synthesis | 4-methoxy-2-nitroaniline, Glycerol | Acid, Oxidizing agent | Builds the quinoline core with a pre-installed methoxy group. | mdpi.comiipseries.org |

| Electrophilic Cyclization | N-(2-alkynyl)-3-methoxyaniline | ICl, I₂, Br₂ | Introduces a halogen at the 3-position under mild conditions. | nih.gov |

| Friedländer Annulation | 2-amino-5-chlorobenzophenone, 4-methoxy acetophenone | Diphenyl phosphate | Condensation reaction to form a substituted quinoline. | scirp.org |

| Aza-Diels-Alder | 5-chloro-2-methylaniline, 4-methylbenzaldehyde | p-toluenesulfonic acid | Forms chlorinated quinolines. | rsc.org |

Formation of the 4-Amino Group in Quinoline Systems

The introduction of the 4-amino group is a pivotal step in the synthesis of this compound and its analogs. The most prevalent method for achieving this transformation is through nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline (B167314) precursor. nih.gov

This reaction involves the direct coupling of a 4-chloroquinoline with an amine substrate. nih.gov The carbon at the 4-position of the quinoline ring is susceptible to nucleophilic attack, leading to the displacement of the chlorine atom. nih.gov Several protocols have been developed to facilitate this reaction, often employing different solvents, temperatures, and catalysts to optimize yields and substrate scope. nih.gov

Commonly, the reaction is carried out by heating the 4-chloroquinoline with an excess of the desired amine, which can also serve as the solvent, at elevated temperatures. nih.gov The use of bases like triethylamine (B128534) or potassium carbonate can improve the reaction yield by neutralizing the hydrogen chloride generated during the reaction. nih.gov For the introduction of an unsubstituted amino group, methods like the Hartwig-Buchwald coupling using formamide (B127407) as the amine source in the presence of a copper catalyst have been reported. nih.gov

The following table outlines various conditions for the formation of the 4-amino group in quinoline systems.

| Method | Reagents | Conditions | Key Features | Reference(s) |

| Direct Amination | 4-Chloroquinoline, Amine | High temperature (>120°C) | Suitable for alkylamines, can be solvent-free. | nih.gov |

| Base-Mediated Amination | 4-Chloroquinoline, Amine, Base (e.g., K₂CO₃) | Reflux in solvent (e.g., acetonitrile) | Improved yields and broader substrate scope. | nih.gov |

| Microwave-Assisted | 4,7-Dichloroquinoline, Amine | DMSO, 140-180°C | Rapid reaction times (20-30 min). | nih.gov |

| Hartwig-Buchwald Coupling | 4-Haloquinoline, Formamide | CuI, 2-aminoethanol | Introduces an unsubstituted amino group. | nih.gov |

Advanced Synthetic Transformations for this compound Derivatives

The core structure of this compound serves as a versatile platform for further chemical modifications, enabling the synthesis of a diverse range of derivatives with tailored properties. Advanced synthetic transformations, including amidation, azide (B81097) chemistry, Ugi-azide reactions, and nucleophilic substitution, are employed to introduce linkers, diversify the scaffold, and functionalize the molecule.

Amidation and Azide Chemistry for Linker Integration

Amidation and azide chemistry are powerful tools for integrating linkers onto the 4-aminoquinoline (B48711) scaffold. The amino group at the 4-position can readily undergo acylation with various carboxylic acids or their activated derivatives to form amides. This reaction is fundamental for attaching a wide array of side chains and linkers. For instance, reacting 6-methoxyquinolin-8-amine with chloroacetyl chloride in the presence of a base like triethylamine yields 2-chloro-N-(6-methoxyquinolin-8-yl)acetamide, introducing a reactive handle for further modifications. mdpi.com

Azide chemistry, particularly the Ugi-azide reaction, offers another versatile approach for linker integration and diversification. mdpi.com This multicomponent reaction allows for the rapid assembly of complex molecules from simple starting materials.

Ugi-Azide Reactions for Diversification

The Ugi-azide reaction is a powerful multicomponent reaction that has been successfully applied to the diversification of quinoline derivatives. mdpi.com This reaction involves the combination of an amine, an aldehyde, an isocyanide, and an azide to generate a tetrazole-containing product. mdpi.com In the context of this compound derivatives, the amino group of the quinoline can serve as the amine component in the Ugi-azide reaction. mdpi.com

For example, 6-methoxyquinoline-8-amine can be reacted with an aldehyde, trimethylsilyl (B98337) azide, and tert-butyl isocyanide in methanol (B129727) to yield a variety of tetrazole-linked quinoline derivatives. mdpi.com This one-pot reaction allows for significant structural diversity by simply varying the aldehyde component. mdpi.com This methodology has been used to synthesize a series of 8-amino-6-methoxyquinoline (B117001)–tetrazole hybrids with different linkers. mdpi.com

The following table highlights the components used in a typical Ugi-azide reaction for quinoline diversification.

| Amine Component | Aldehyde Component | Azide Source | Isocyanide Component | Reference(s) |

| 6-Methoxyquinoline-8-amine | Various aldehydes | Trimethylsilyl azide | tert-Butyl isocyanide | mdpi.com |

| N-(2-aminoethyl) derivative of 6-methoxyquinolin-8-amine | Various aldehydes | Trimethylsilyl azide | tert-Butyl isocyanide | mdpi.com |

Nucleophilic Substitution Reactions for Functionalization

The chlorine atom at the 6-position of the quinoline ring provides a handle for further functionalization through nucleophilic substitution reactions. While the 4-position is generally more reactive towards nucleophilic attack, under specific conditions, the 6-chloro substituent can be displaced by various nucleophiles. mdpi.com

These reactions allow for the introduction of a wide range of functional groups, including thiols, hydrazines, azides, and various amino derivatives. mdpi.com For example, reaction with thiourea (B124793) can introduce a thiol group, which can then be further alkylated. mdpi.com Hydrazination can introduce a hydrazino group, which is a versatile synthon for the construction of heterocyclic rings. mdpi.com These transformations significantly expand the chemical space accessible from the this compound scaffold.

Analytical Characterization Techniques in Quinoline Synthesis Research

The structural elucidation and purity assessment of synthesized quinoline derivatives like this compound are paramount. A suite of analytical techniques is routinely employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC) NMR experiments are crucial for determining the precise connectivity and spatial arrangement of atoms within the molecule. researchgate.netuncw.eduyoutube.com ¹H NMR provides information about the chemical environment of each proton, while ¹³C NMR details the carbon framework. acs.org 2D NMR techniques help to establish correlations between different nuclei, aiding in the unambiguous assignment of complex structures. researchgate.net

Mass Spectrometry (MS) is another indispensable tool for confirming the molecular weight of the synthesized compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.orgnih.govnih.gov Fragmentation patterns observed in the mass spectrum can also offer valuable structural information. nih.govresearchgate.net

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within the molecule, such as C=O (carbonyl), N-H (amine), and C-O (ether) stretches. scirp.orguncw.edu

X-ray Diffraction can be used to determine the three-dimensional crystal structure of solid compounds, providing definitive proof of their stereochemistry and conformation. scirp.org

Chromatographic Techniques , such as thin-layer chromatography (TLC) and column chromatography, are essential for monitoring reaction progress and for the purification of the final products. acs.orgchemicalbook.com

The following table summarizes the key analytical techniques and the information they provide in quinoline synthesis research.

| Technique | Information Provided | Reference(s) |

| ¹H and ¹³C NMR | Connectivity and chemical environment of atoms. | researchgate.netuncw.eduyoutube.comacs.org |

| 2D NMR (COSY, HMQC) | Correlation between nuclei for structural elucidation. | researchgate.net |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental composition. | rsc.orgnih.govresearchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Presence of specific functional groups. | scirp.orguncw.edu |

| X-ray Diffraction | Three-dimensional crystal structure. | scirp.org |

| Chromatography (TLC, Column) | Reaction monitoring and purification. | acs.orgchemicalbook.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC, COSY, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of quinoline derivatives. uncw.edu One-dimensional (1D) experiments like ¹H-NMR and ¹³C-NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. uncw.edu For instance, the ¹H-NMR spectrum of a quinoline derivative will typically show characteristic signals for the aromatic protons and any substituents, such as the methoxy group. mdpi.com The ¹³C-NMR spectrum complements this by indicating the number of unique carbon atoms and their electronic environments. magritek.com

However, the complete and unambiguous assignment of signals in complex molecules like substituted quinolines often requires two-dimensional (2D) NMR experiments. uncw.eduresearchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, helping to establish the connectivity of adjacent hydrogen atoms within the quinoline ring system. researchgate.net For example, a COSY spectrum can reveal correlations between H-5 and H-6 or H-7 and H-8 in the quinoline nucleus. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. mdpi.com This is crucial for assigning a specific proton signal to its corresponding carbon atom. mdpi.com For example, an HSQC experiment would link the signal of a proton at a specific position on the quinoline ring to the carbon atom at that same position.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds, which is vital for identifying and assigning quaternary (non-protonated) carbons and connecting different molecular fragments. magritek.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, providing further clarity to the ¹³C NMR spectrum. nih.govmdpi.com

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H-NMR | Provides information about the chemical environment of hydrogen atoms. uncw.edu | Assigns chemical shifts to aromatic protons, amine proton, and methoxy protons. |

| ¹³C-NMR | Provides information about the chemical environment of carbon atoms. magritek.com | Assigns chemical shifts to all carbon atoms in the molecule, including the quinoline core and substituents. |

| COSY | Identifies proton-proton coupling networks. researchgate.net | Establishes connectivity between adjacent protons on the quinoline ring. |

| HSQC | Correlates directly bonded ¹H and ¹³C nuclei. mdpi.com | Links specific proton signals to their directly attached carbon atoms. |

| HMBC | Shows correlations between protons and carbons over multiple bonds. magritek.com | Helps assign quaternary carbons and confirms the overall structure by showing long-range connectivity. |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbon signals. mdpi.com | Confirms the presence of the methoxy (CH₃) group and identifies the CH groups of the quinoline ring. |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique used to determine the molecular weight of this compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). It is also used to characterize synthesized compounds by analyzing their fragmentation patterns, which can provide additional structural information. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. For this compound, key absorptions would include N-H stretching vibrations for the amine group, C-O stretching for the methoxy ether linkage, C-Cl stretching, and various C=C and C=N stretching and bending vibrations characteristic of the quinoline aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum provides insight into the electronic transitions within the conjugated π-system of the quinoline ring. The absorption bands are recorded to characterize the molecule's electronic structure. nih.gov

X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a crystalline compound. This technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity, bond lengths, bond angles, and stereochemistry of this compound.

Chromatographic Purification Techniques (e.g., Column Chromatography, RP-HPLC)

The purification of the final compound and reaction intermediates is essential to obtain materials of high purity. Column chromatography and High-Performance Liquid Chromatography (HPLC) are the most common methods employed.

Computational and Theoretical Chemistry Approaches in 6 Chloro 8 Methoxyquinolin 4 Amine Research

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-8-methoxyquinolin-4-amine, docking studies are crucial for predicting its interaction with various biological targets, such as enzymes and receptors. ontosight.ai This predictive power helps in identifying potential therapeutic targets and understanding the mechanism of action at a molecular level.

The process involves the three-dimensional structures of both the ligand (this compound) and the target protein. By simulating the binding process, researchers can estimate the binding affinity and visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies on similar quinoline (B57606) derivatives have been used to predict their binding modes within the active sites of protein kinases, which are often implicated in cancer. tandfonline.com

These in silico predictions are invaluable for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov

Quantum Chemistry Calculations for Electronic Properties

Quantum chemistry calculations offer a detailed understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key frontier orbitals that determine a molecule's ability to donate or accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can readily participate in chemical reactions. nih.gov

For this compound, a smaller energy gap would imply higher chemical reactivity, which could be linked to its biological activity. nih.gov This analysis helps in understanding the molecule's potential to interact with biological macromolecules. schrodinger.com The energy of the HOMO-LUMO gap can also provide information about the wavelengths of light the compound can absorb, which is measurable using UV-Vis spectroscopy. schrodinger.com

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The specific energy values for this compound would need to be calculated using appropriate quantum chemical methods and are represented here as 'Value'.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). researchgate.net This analysis provides insights into the nature of electron transitions between molecular orbitals upon absorption of light. dergipark.org.tr For this compound, TD-DFT calculations can elucidate the charge transfer characteristics within the molecule, identifying which parts of the molecule are involved in electronic excitations. This information is crucial for understanding its photophysical properties and can be correlated with its biological activity.

Conformational Analysis and Geometrical Optimization

The three-dimensional shape or conformation of a molecule is critical for its biological function, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis involves identifying the stable, low-energy conformations of a molecule. Geometrical optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For this compound, computational methods are used to perform these analyses, providing insights into its preferred shape in different environments. This optimized geometry is a prerequisite for accurate molecular docking and quantum chemistry calculations. nih.gov

Structure-Based Drug Design Principles Applied to Quinoline Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. tandfonline.comnih.gov

SBDD principles are extensively applied to quinoline derivatives to develop novel therapeutic agents. benthamdirect.comnih.gov By understanding the specific interactions between a quinoline compound and its target, medicinal chemists can make rational modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties. For example, the introduction of a flexible alkylamino side chain at certain positions of the quinoline nucleus has been shown to influence antiproliferative activity. frontiersin.org

Pharmacophore Modeling and Identification

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov Pharmacophore modeling is a key computational tool in drug discovery used for virtual screening, lead optimization, and predicting potential off-target effects. nih.govdergipark.org.trdovepress.com

For this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are critical for its activity. mdpi.com This model can then be used as a 3D query to search large chemical databases for other molecules that possess similar features and are therefore likely to exhibit similar biological activity. dergipark.org.tr

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Description |

|---|---|

| Hydrogen Bond Donor | The amino group at position 4. |

| Hydrogen Bond Acceptor | The nitrogen atom in the quinoline ring and the oxygen of the methoxy (B1213986) group. |

| Aromatic Ring | The quinoline ring system. |

Derivative Design, Optimization, and Exploration Based on 6 Chloro 8 Methoxyquinolin 4 Amine Scaffold

Scaffold Modification Strategies for Enhanced Activity and Specificity

Modification of the 6-chloro-8-methoxyquinolin-4-amine scaffold is a key strategy for improving biological activity and achieving target specificity. Structure-activity relationship (SAR) studies guide these modifications, which typically involve altering substituents at various positions on the quinoline (B57606) ring system.

Research on related quinoline scaffolds provides insight into effective modification strategies. For instance, in studies on 2-arylvinylquinolines, the substituent at the C6 position was found to be critical for antiplasmodial potency. A comparative analysis revealed that a chloro group at C6 (as in the parent scaffold) confers superior activity compared to hydrogen, methoxy (B1213986), or fluorine substituents. nih.gov The general order of potency for substituents at the C6 position was determined to be H < OMe < F < Cl. nih.gov

Furthermore, modifications to the amino group at the C4 position and the length of associated linkers can dramatically influence activity. In one series of arylvinylquinolines, derivatives with a morpholinylalkylamine side chain at C4 showed that a four-carbon (tetramethylene) linker resulted in significantly higher activity compared to linkers with two or three carbons. nih.gov For example, a compound with a tetramethylene linker (92) was nearly twice as potent as its counterpart with a shorter linker. nih.gov

Conversely, removing key functional groups can lead to a significant drop in activity. Studies on styrylquinoline analogues demonstrated that the removal of a methoxy or fluorine atom at the C6 position of the scaffold resulted in decreased antiplasmodial activity. nih.gov These findings underscore the importance of systematic modifications to delineate the structural requirements for optimal biological effect.

Table 1: Effect of C6-Substituent on Antiplasmodial Activity of Styrylquinolines

| Compound Analogue | Substituent at C6 (R¹) | Relative Potency Trend |

|---|---|---|

| 22 | Cl | Highest |

| 16 | F | High |

| 8 | MeO | Moderate |

| 32 | H | Low |

Hybridization Approaches in Quinoline Drug Design

Molecular hybridization is a rational design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual-mode action, or improved pharmacokinetic properties. The quinoline scaffold is an attractive component for hybridization due to its proven efficacy in various therapeutic areas. mdpi.com

A prominent strategy involves creating hybrid compounds from the 8-amino-6-methoxyquinoline (B117001) pharmacophore, a close structural relative of this compound. mdpi.com In one such approach, this quinoline moiety was linked to a tetrazole ring through various linkers. mdpi.com The rationale was that the tetrazole ring could be important for complexing heme, a known target in antimalarial therapy. mdpi.com The nature of the linker—differing in length, basicity, and substitution—was found to strongly influence the resulting compound's antiplasmodial activity and cytotoxicity. mdpi.com

Another example of hybridization involves creating 1,2,4-triazine-quinoline hybrids. Inspired by the known inhibitory activities of both scaffolds against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, researchers have designed and synthesized hybrids to act as dual inhibitors for inflammatory responses. nih.gov SAR studies on these hybrids revealed that the substitution pattern on both the triazine and quinoline rings was crucial for potency and selectivity. nih.gov For instance, maintaining a chloro substituent at certain positions on the quinoline ring did not lead to any improvement in COX-2 potency or selectivity in some series. nih.gov

The success of these hybridization approaches demonstrates that combining the quinoline scaffold with other active moieties is a fruitful avenue for developing new chemical entities with multi-target capabilities or novel mechanisms of action. mdpi.comnih.gov

Rational Design of New Quinoline Analogs

Rational drug design leverages the understanding of a drug's mechanism of action and its interaction with its biological target to create more effective and safer compounds. manchester.ac.ukbenthamscience.com For quinoline-based agents, this often involves modulating their interaction with biological targets like heme or designing them to have improved metabolic stability. manchester.ac.ukbenthamscience.com

One key rational design strategy is the judicious modification of the scaffold to block metabolic pathways that lead to inactivation or the formation of toxic byproducts. benthamscience.com This can be achieved by introducing groups that sterically hinder metabolic enzymes or by replacing metabolically vulnerable atoms with more robust ones, such as substituting a hydrogen atom with a fluorine atom to exploit the strength of the C-F bond. benthamscience.comresearchgate.net This simultaneous modulation of drug metabolism and target interaction can significantly enhance biological activity. benthamscience.com

Computational methods, including modeling and quantum mechanics calculations, are integral to the rational design process. manchester.ac.ukbenthamscience.com These tools allow for the analysis of close contacts between the quinoline analog and its receptor, such as the porphyrin ring of heme. manchester.ac.uk By understanding these interactions at an atomic level, medicinal chemists can design new compounds with modulated activity to further clarify the drug's mechanism and improve its efficacy. manchester.ac.ukbenthamscience.com This knowledge-based approach has been successfully used to resurrect and redesign older compounds, leading to analogues with useful activity against drug-resistant pathogens. benthamscience.comresearchgate.net

Identification of Lead Compounds from Quinoline Libraries

The discovery of new lead compounds often begins with the screening of a compound library—a large collection of distinct chemical structures. For quinoline-based drug discovery, libraries containing diverse analogues of a core scaffold like this compound are synthesized and evaluated for biological activity.

The process involves several stages. First, a library of related compounds is created, often through combinatorial chemistry, to explore the structure-activity relationship (SAR) of the scaffold. johnshopkins.edu The initial screening of this library against a biological target identifies "hits"—compounds that show a desired level of activity.

A successful example of this process, although on a different scaffold, was the identification of the antitubercular agent SQ609 from a library of dipiperidines. johnshopkins.edu After screening proprietary libraries, the (piperidin-4-ylmethyl)piperidine scaffold was identified as essential for activity. A focused library of 313 new dipiperidines was then synthesized, leading to the identification of 30 active compounds. johnshopkins.edu Subsequent testing in infected macrophages and mouse models identified SQ609 as the best-in-class compound in the series, demonstrating a prolonged therapeutic effect. johnshopkins.edu A similar systematic approach is applied to quinoline libraries to identify and advance new lead compounds for preclinical and clinical development.

Role of 6 Chloro 8 Methoxyquinolin 4 Amine and Its Derivatives As Research Probes and Pharmacological Tools

Utility as Chemical Probes for Biochemical Process Studies

While direct studies utilizing 6-Chloro-8-methoxyquinolin-4-amine as a chemical probe are not extensively documented in publicly available research, the broader class of quinoline (B57606) derivatives has been successfully employed for such purposes. These compounds serve as valuable tools for elucidating complex biochemical processes.

Quinoline-based fluorescent probes have been designed to detect and monitor specific molecules within biological systems. For instance, a quinoline-based fluorescent probe, HQ, was developed for the detection of hypochlorous acid (HOCl) in a rheumatoid arthritis model. nih.gov This probe, featuring a donor-π-acceptor structure, exhibits a fluorescence response upon oxidation by HOCl, enabling the visualization of inflammatory responses. nih.gov Such a design principle could be adapted to the this compound scaffold to develop probes for other biological analytes or enzymatic activities.

Furthermore, certain quinoline analogs have been identified as inhibitors of enzymes that interact with DNA, such as DNA methyltransferases (DNMTs). nih.gov Compounds that can selectively inhibit such enzymes are invaluable as chemical probes to study the roles of these enzymes in gene regulation and disease. The inhibitory mechanism of some quinoline-based compounds involves intercalation into DNA, leading to conformational changes in the enzyme-DNA complex. nih.gov This suggests that derivatives of this compound could potentially be developed into probes to investigate the dynamics of DNA modification and repair processes.

The synthetic accessibility of the quinoline scaffold allows for the incorporation of reporter groups, such as fluorophores or affinity tags, which would enable the tracking and identification of their molecular targets within a cell or organism. This makes the this compound framework a promising starting point for the rational design of novel chemical probes.

Application in Preclinical Target Validation

The process of preclinical target validation, which aims to confirm the relevance of a biological target in a disease context, heavily relies on the availability of selective pharmacological modulators. Quinoline derivatives have been instrumental in this regard, serving as inhibitors for a variety of therapeutically relevant targets. nih.gov

The quinoline core is found in numerous inhibitors of protein kinases, which are critical targets in oncology. nih.gov For example, quinoline-based compounds have been developed as inhibitors of c-Met, EGFR, and VEGFR, key receptors involved in cancer progression. nih.gov The development of potent and selective inhibitors allows researchers to probe the consequences of blocking a specific signaling pathway, thereby validating the target for therapeutic intervention. While specific data on this compound in this context is limited, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for developing tool compounds for target validation.

Moreover, the halogenated quinoline (HQ) scaffold has been investigated for its antibacterial properties, particularly against Staphylococcus epidermidis. nih.gov By synthesizing and testing a library of HQ analogs, researchers can identify compounds with potent activity and use them to validate specific bacterial targets for the development of new antibiotics. nih.gov This approach of using a core scaffold to generate a library of compounds for target validation is directly applicable to this compound.

The table below summarizes the preclinical applications of some quinoline-based compounds, highlighting their potential as tools for target validation.

| Compound Class | Target/Application | Potential for Target Validation |

| Quinoline-based kinase inhibitors | c-Met, EGFR, VEGFR | Validation of these kinases as targets in various cancers. nih.gov |

| Halogenated Quinolines (HQs) | Bacterial targets in S. epidermidis | Validation of novel antibacterial targets. nih.gov |

| Quinoline-based DNMT inhibitors | DNA methyltransferases | Validation of epigenetic targets in cancer and other diseases. nih.gov |

Development as Prototypes for New Therapeutic Agents

The this compound scaffold has served as a versatile starting point for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology. The chloro and methoxy (B1213986) substitutions on the quinoline ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

The 8-aminoquinoline (B160924) scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine (B1584692) being a notable example. mdpi.com Researchers have synthesized and evaluated a variety of 6-methoxy-8-aminoquinoline derivatives for their antiplasmodial activity. For instance, a series of 8-amino-6-methoxyquinoline-tetrazole hybrids were synthesized and tested against Plasmodium falciparum. mdpi.com The study highlighted the importance of the linker between the quinoline moiety and the tetrazole ring in influencing the antiplasmodial activity and cytotoxicity. mdpi.com

The table below presents data on the antiplasmodial activity of selected 8-amino-6-methoxyquinoline-tetrazole hybrids.

| Compound | Linker Modification | IC₅₀ against P. falciparum (NF54, chloroquine-sensitive) |

| Hybrid 1 | Short aliphatic linker | Sub-micromolar range |

| Hybrid 2 | Longer, more flexible linker | Improved activity |

| Hybrid 3 | Introduction of a basic nitrogen | Altered cytotoxicity and selectivity |

Note: The specific IC₅₀ values and compound structures are detailed in the cited literature and are presented here conceptually.

Derivatives of the quinoline scaffold have also been explored as potential treatments for leishmaniasis. An analogous library of 2-substituted quinoline compounds was synthesized and evaluated for their in vitro and in vivo activity against Leishmania donovani. medchemexpress.com The introduction of halogen substituents was found to improve the metabolic stability of these compounds. One of the most active compounds from this series demonstrated significant inhibition in a hamster model of visceral leishmaniasis, highlighting the therapeutic potential of this chemical class. medchemexpress.com

The versatility of the quinoline scaffold extends to other therapeutic areas. For example, quinoline derivatives have been investigated as inhibitors of various enzymes and receptors, suggesting their potential for development into drugs for a range of conditions. The ability to readily modify the quinoline core allows for the optimization of activity against specific targets while minimizing off-target effects.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Chloro-8-methoxyquinolin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (NAS) at the 6-position of a pre-functionalized quinoline scaffold. For example, starting from 4,7-dichloroquinoline, selective substitution with ammonia or amines under reflux in polar aprotic solvents (e.g., ethanol/methanol) yields the 4-amine intermediate. Subsequent methoxylation at the 8-position can be achieved via Ullmann-type coupling or SNAr using NaOMe/Cu catalysts . Key optimizations include:

- Temperature : Reflux (~80°C) minimizes side reactions.

- Solvent Choice : Methanol enhances methoxy group introduction, while DMF accelerates NAS.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 8.5–8.7 (H-2, quinoline), δ 6.8–7.2 (H-5/H-7), and δ 3.9 (OCH3). C NMR confirms Cl and OCH3 substituents .

- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 209.6 aligns with the molecular formula CHClNO .

- Elemental Analysis : Confirms C, H, N, Cl within ±0.3% of theoretical values .

Q. What are the preliminary biological screening protocols for this compound?

- Methodological Answer : Initial assays focus on:

- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Plasmodium falciparum (IC determination) or bacterial strains (MIC via agar dilution) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in medicinal chemistry applications?

- Methodological Answer : Density-functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

- Charge Distribution : The 4-amine group acts as a strong electron donor (+0.25 e), while the 6-Cl is electron-withdrawing (-0.18 e), creating a polarized scaffold for electrophilic attack .

- Frontier Orbitals : HOMO (-6.2 eV) localizes on the methoxy group, suggesting redox-mediated interactions in biological systems .

- Solvent Effects : PCM models show ~5 kcal/mol stabilization in polar solvents, critical for predicting solubility .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimalarial vs. anticancer efficacy)?

- Methodological Answer : Discrepancies arise from assay variability (e.g., parasite strain differences) or compound stability. Solutions include:

- Standardized Protocols : Use synchronized P. falciparum cultures (3D7 strain) and fixed incubation times (72 hr) .

- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., quinoline N-oxide) that may confound results .

- Target Engagement Studies : SPR or ITC quantifies binding to putative targets (e.g., cytochrome bc1) to validate mechanisms .

Q. How can crystallographic data improve structure-activity relationship (SAR) models for quinoline derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) provides:

- Bond Angles/Lengths : Cl-C6 (1.73 Å) and OCH3-C8 (1.42 Å) correlate with steric effects in SAR .

- Packing Interactions : π-Stacking distances (~3.5 Å) predict solubility and membrane permeability .

- Validation : Compare experimental vs. DFT-optimized geometries to refine computational models .

Q. What computational tools predict the metabolic fate of this compound in vivo?

- Methodological Answer : Use in silico platforms:

- CYP450 Metabolism : StarDrop’s P450 Module identifies likely oxidation sites (C4 amine → hydroxylamine).

- Toxicity Prediction : ADMET Predictor estimates hepatotoxicity (e.g., >50% likelihood at 10 μM) .

- Docking Simulations : AutoDock Vina models interactions with CYP3A4 (binding energy < -7 kcal/mol favors metabolism) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.